molecular formula C28H36NO3S+ B1226444 2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate

Cat. No.: B1226444
M. Wt: 466.7 g/mol
InChI Key: XUFGIZSDNNALQR-UHFFFAOYSA-N
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Description

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate is a complex organic compound that features a thiazole ring and an adamantane derivative. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The adamantane moiety is often used in medicinal chemistry due to its stability and ability to enhance the pharmacokinetic properties of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography .

Scientific Research Applications

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves multiple pathways:

    Molecular Targets: The thiazole ring can interact with various enzymes and receptors, altering their activity.

    Pathways Involved: The compound may inhibit or activate biochemical pathways, leading to effects such as cell cycle arrest, apoptosis, or neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

What sets 2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate apart is the combination of the thiazole ring and the adamantane derivative. This unique structure enhances its stability and pharmacokinetic properties, making it a promising candidate for drug development.

Properties

Molecular Formula

C28H36NO3S+

Molecular Weight

466.7 g/mol

IUPAC Name

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate

InChI

InChI=1S/C28H36NO3S/c1-20-23(33-19-29(20)12-22(30)21-8-6-5-7-9-21)10-11-32-24(31)28-16-25(2)13-26(3,17-28)15-27(4,14-25)18-28/h5-9,19H,10-18H2,1-4H3/q+1

InChI Key

XUFGIZSDNNALQR-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CC5(CC(C3)(CC(C5)(C4)C)C)C

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CC5(CC(C3)(CC(C5)(C4)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate
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2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate
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2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate
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2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate
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2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate
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2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate

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